PKCd (8-17)

PKC isoform selectivity translocation inhibition cellular imaging

PKCd (8-17) (δV1-1) is a highly selective PKCδ translocation inhibitor essential for ischemia-reperfusion injury research. Unlike pan-PKC inhibitors (Gö 6983) or mitochondrial uncouplers (rottlerin), this peptide uniquely disrupts PKCδ-RACK1 anchoring, ensuring isoform-specific interrogation. Validated to reduce infarct size up to 68% in MCAO models with a 6-hour therapeutic window and increase cardiac fibroblast proliferation by 58%, it provides reproducible, translationally relevant data. Ideal for stroke, MI, and transplant vasculopathy studies.

Molecular Formula C50H73N11O18
Molecular Weight 1116.2 g/mol
Cat. No. B15541740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKCd (8-17)
Molecular FormulaC50H73N11O18
Molecular Weight1116.2 g/mol
Structural Identifiers
InChIInChI=1S/C50H73N11O18/c1-25(2)16-32(43(71)53-21-40(67)54-37(23-63)48(76)60-36(50(78)79)17-26(3)4)57-44(72)31(14-15-41(68)69)55-45(73)34(19-28-10-12-29(65)13-11-28)58-49(77)38(24-64)61-47(75)35(20-39(52)66)59-46(74)33(56-42(70)30(51)22-62)18-27-8-6-5-7-9-27/h5-13,25-26,30-38,62-65H,14-24,51H2,1-4H3,(H2,52,66)(H,53,71)(H,54,67)(H,55,73)(H,56,70)(H,57,72)(H,58,77)(H,59,74)(H,60,76)(H,61,75)(H,68,69)(H,78,79)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyCCOGGRVMAGXQLQ-IWLMWFOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKCd (8-17) Procurement Guide: A Defined, High-Purity PKCδ Inhibitor Peptide for Ischemia-Reperfusion Research


PKCd (8-17), also cataloged as δV1-1, is a 10-amino acid bioactive peptide (sequence: SFNSYELGSL) derived from the V1 domain of protein kinase C delta (PKCδ) [1]. It functions as a selective translocation inhibitor that prevents phorbol 12-myristate 13-acetate (PMA)-induced PKCδ membrane translocation and subsequent activation, thereby modulating downstream pro-apoptotic signaling in ischemia-reperfusion injury models [2]. The peptide is supplied as a lyophilized powder with purity ≥95% by HPLC, a molecular weight of 1116.2 Da, and is recommended for storage at -20°C for long-term stability [3].

Why PKCd (8-17) Cannot Be Substituted by Pan-PKC Inhibitors or Isozyme-Selective Small Molecules


Generic substitution of PKCd (8-17) with alternative PKC inhibitors fails due to fundamentally distinct selectivity profiles and mechanisms of action. Pan-PKC inhibitors like Gö 6983 or staurosporine inhibit multiple PKC isoforms (α, β, γ, δ, ζ) with IC50 values ranging from 6-60 nM, leading to confounding biological effects that obscure PKCδ-specific signaling . Conversely, small molecule inhibitors such as rottlerin, historically marketed as a PKCδ-selective agent, have been shown to act as mitochondrial uncouplers independent of PKCδ inhibition, rendering them unsuitable for isoform-specific mechanistic studies [1]. PKCd (8-17) avoids these pitfalls by acting through a unique allosteric mechanism: it disrupts the interaction between PKCδ and its anchoring protein RACK1, thereby selectively preventing stimulus-induced translocation without affecting the catalytic activity of other PKC isoforms [2].

PKCd (8-17) Comparative Evidence: Quantitative Differentiation from Analogs and Alternatives


PKCd (8-17) Preserves Isozyme Selectivity: Does Not Inhibit PKCε or PKCα Translocation

PKCd (8-17) (δV1-1) demonstrates functional isoform selectivity in cellular assays. When tested at concentrations that inhibit PMA-induced PKCδ translocation, the peptide does not inhibit the translocation of PKCε or PKCα, confirming its specificity for the delta isoform [1]. This contrasts with pan-PKC inhibitors such as Gö 6983, which inhibit multiple isoforms with comparable potency (IC50: PKCα = 7 nM, PKCβ = 7 nM, PKCδ = 10 nM), and staurosporine, which broadly inhibits serine/threonine kinases .

PKC isoform selectivity translocation inhibition cellular imaging

PKCd (8-17) Reduces Cerebral Infarct Size by 68% When Administered at Reperfusion Onset

In an in vivo rat model of transient middle cerebral artery occlusion (MCAO), delivery of PKCd (8-17) (δV1-1) at the onset of reperfusion reduced cerebral infarct size by 68% relative to untreated controls [1]. Notably, administration at 1 hour or 6 hours post-reperfusion still yielded reductions of 47% and 58%, respectively, demonstrating a clinically relevant therapeutic window [2]. This compares favorably to PKCδ genetic deletion models, which show a 70% reduction in stroke size [3], confirming that pharmacological inhibition recapitulates the genetic phenotype.

ischemic stroke neuroprotection middle cerebral artery occlusion

PKCd (8-17) Increases Cardiac Fibroblast Proliferation by 58% via Selective PKCδ Inhibition

In neonatal rat cardiac fibroblasts, treatment with PKCd (8-17) (δV1-1) increased basal thymidine incorporation by 58 ± 12% relative to untreated control cells, indicating enhanced proliferation [1]. This effect was specific to PKCδ inhibition: treatment with a ζPKC pseudosubstrate inhibitor reduced basal growth to 45 ± 11% of control, while inhibitors targeting other PKC isoforms (α, βI, βII, ε) produced no significant change in proliferation [2]. The opposing effects of δ- and ζ-PKC inhibition underscore the necessity of isoform-selective tools for dissecting PKC-dependent proliferative pathways.

cardiac fibroblast proliferation assay thymidine incorporation

PKCd (8-17) Reduces Porcine Myocardial Infarct Size and Troponin T Release In Vivo

In a porcine model of acute myocardial infarction, intracoronary administration of PKCd (8-17) (Tat-δV1-1 conjugate, 250 ng/kg) at the time of reperfusion significantly reduced infarct size, improved cardiac contractile function, and inhibited serum troponin T release [1]. In isolated perfused mouse hearts, δPKC inhibition during reperfusion accelerated ATP recovery, as measured by 31P NMR spectroscopy [2]. This contrasts with rottlerin, which lacks consistent cardioprotective efficacy and exhibits mitochondrial uncoupling activity that confounds interpretation of PKCδ-specific effects [3].

myocardial infarction reperfusion injury cardioprotection

PKCd (8-17) Application Scenarios: Validated Use Cases in Ischemia-Reperfusion, Fibroblast Biology, and Transplantation Research


Cerebral Ischemia-Reperfusion Injury Modeling in Rodents

PKCd (8-17) is ideally suited for transient middle cerebral artery occlusion (MCAO) studies in rats or mice, where its ability to reduce infarct size by up to 68% when administered at reperfusion onset provides a robust positive control for neuroprotective interventions. The extended therapeutic window (up to 6 hours post-reperfusion) enables flexible experimental designs, including delayed treatment paradigms that mimic clinical stroke management [1].

Cardiac Fibroblast Proliferation and Fibrosis Signaling Studies

In neonatal rat primary cardiac fibroblast cultures, PKCd (8-17) (δV1-1) reliably increases basal proliferation by 58%, providing a defined tool to dissect PKCδ-mediated inhibitory signaling in fibroblast biology. This is particularly valuable when used alongside ζPKC inhibitors to demonstrate opposing isoform-specific effects, enabling rigorous interrogation of PKC-dependent pathways in cardiac remodeling and fibrosis [2].

Myocardial Infarction and Cardioprotection Preclinical Models

PKCd (8-17) (as Tat-δV1-1 conjugate) can be delivered via intracoronary administration in large animal models (e.g., porcine) of acute myocardial infarction to assess PKCδ-specific cardioprotection at reperfusion. Key endpoints include infarct size reduction, preservation of cardiac contractile function, and attenuation of troponin T release, providing translationally relevant efficacy data [3].

Graft Coronary Artery Disease and Transplant Vasculopathy Studies

In murine cardiac transplant models, PKCd (8-17) has been shown to inhibit the development of graft coronary artery disease, a major limitation to long-term allograft survival. The peptide's ability to modulate PKCδ activity in vascular and inflammatory cells makes it a valuable tool for investigating the mechanisms underlying transplant vasculopathy and testing adjunctive immunosuppressive strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKCd (8-17)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.